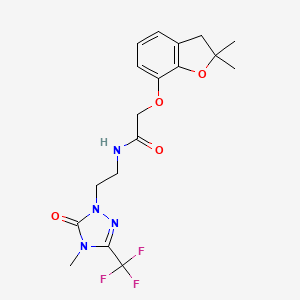

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Description

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a structurally complex molecule featuring two key moieties:

- 4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group: A triazolone ring with a trifluoromethyl substituent, likely enhancing bioactivity through electron-withdrawing effects and resistance to enzymatic degradation .

The acetamide linker bridges these groups, a common strategy in drug design to modulate solubility and bioavailability .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O4/c1-17(2)9-11-5-4-6-12(14(11)29-17)28-10-13(26)22-7-8-25-16(27)24(3)15(23-25)18(19,20)21/h4-6H,7-10H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVOPEPFZPCGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.39 g/mol. The compound includes a benzofuran moiety and a triazole derivative, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H22F3N3O3 |

| Molecular Weight | 397.39 g/mol |

| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide |

| SMILES | CC(C)(C)Oc1ccccc2c(c1)cc(OC(=O)N(C(C)C)C(=O)N(C(C)(C)))c(c2F)C(=O)N(C(F)(F))C(=O) |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate pathways related to cell proliferation , apoptosis , and inflammatory responses . The presence of the triazole group indicates potential activity against various cancer cell lines through mechanisms such as inhibition of key enzymes involved in cell cycle regulation.

Anticancer Activity

Research indicates that derivatives similar to this compound can exhibit significant anticancer properties. For instance, studies on triazole-containing compounds have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231). The IC50 values for related compounds range from 27.6 μM to 43 μM depending on the structural modifications and specific targets.

Antimicrobial Properties

Compounds featuring the benzofuran scaffold have been noted for their antimicrobial activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Anticancer Activity : A study evaluated several triazole derivatives for their cytotoxic effects on the MDA-MB-231 cell line. The compound exhibited an IC50 value comparable to established chemotherapeutics .

Compound IC50 (μM) Target Cell Line Compound A 27.6 MDA-MB-231 Compound B 35.0 A549 (Lung Cancer) Compound C 43.0 HeLa (Cervical Cancer) - Antimicrobial Activity : Another study highlighted similar benzofuran derivatives that showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

- Anti-inflammatory Study : In vitro assays demonstrated that compounds with similar structures significantly reduced TNF-alpha production in activated macrophages by up to 60% at concentrations of 10 μM .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibit significant anticancer properties. These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.

Immune Modulation

The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune regulation and tumor progression. By inhibiting IDO, this compound may enhance anti-tumor immunity and improve the effectiveness of existing cancer therapies.

Synthesis and Derivative Development

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide involves several key steps:

- Formation of the Benzofuran Moiety : The initial step typically involves synthesizing the benzofuran structure through cyclization reactions.

- Triazole Formation : The incorporation of the triazole ring is achieved through reactions involving hydrazines or similar reagents.

- Final Coupling Reaction : The final product is obtained by coupling the benzofuran and triazole components through acetamide linkages.

This synthetic pathway allows for modifications that can enhance the biological activity or alter pharmacokinetic properties of the compound.

Numerous studies have explored the efficacy of similar compounds in clinical settings:

- IDO Inhibitors in Cancer Therapy : Recent clinical trials have demonstrated that IDO inhibitors can significantly enhance the immune response in patients with various cancers. These findings suggest that compounds like 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide may offer promising therapeutic avenues .

- Combination Therapies : Research indicates that using this compound in combination with other immunotherapies could lead to improved patient outcomes by synergistically enhancing immune activation against tumors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Structural Features and Analogues

Key Observations :

- Acetamide Linkers : Both the target compound and the diphyllin derivative in utilize acetamide bridges, suggesting shared synthetic routes (e.g., coupling via carbodiimide chemistry) .

- Trifluoromethyl Groups : The CF₃ group in the target compound mirrors triflusulfuron-methyl, a sulfonylurea herbicide, where CF₃ enhances target-binding affinity and environmental stability .

- Heterocyclic Cores : Unlike sulfonylureas (triazine-based), the target compound’s triazolone core may confer distinct mechanistic actions, possibly inhibiting enzymes like acetolactate synthase (ALS) or kinases .

Hypothetical Bioactivity and Stability

- The dihydrobenzofuran moiety may enhance membrane permeability, as seen in benzofuran-based drugs .

- Metabolic Stability: The CF₃ group and methyl substituents likely reduce oxidative metabolism, extending half-life compared to non-halogenated analogues .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Coupling reactions to link the dihydrobenzofuran and trifluoromethyl-triazolone moieties.

- Solvent selection (e.g., DMF or DMSO) and temperature control (e.g., reflux conditions) to stabilize intermediates.

- Purification via recrystallization or column chromatography. Optimization strategies include:

- Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Real-time monitoring using TLC or HPLC to track reaction progress .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR spectroscopy (1H, 13C, and 19F) to verify functional groups and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV/Vis or MS detection to assess purity (>95% by area normalization) .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. How can researchers mitigate low yields during the final coupling step?

Methodological Answer:

- Pre-activation of intermediates : Use coupling agents like HATU or EDCI to improve reactivity.

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of hydrophobic intermediates.

- Catalytic additives : DMAP or pyridine can accelerate acylation reactions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) to model electronic properties and predict reactivity.

- Molecular docking to simulate interactions with target proteins (e.g., enzymes or receptors).

- Machine learning (ML) : Train models on existing bioactivity data to prioritize synthetic targets . Example Workflow :

Q. How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

- Dose-response validation : Re-test compounds across multiple concentrations to rule out assay-specific toxicity.

- Orthogonal assays : Use complementary methods (e.g., enzymatic vs. cell-based assays) to confirm mechanisms.

- Meta-analysis : Compare structural analogs (Table 1) to identify substituents influencing activity .

Table 1. Structural analogs and bioactivity trends

| Compound Substituent | Bioactivity (IC50) | Assay Type |

|---|---|---|

| -CF3 (target compound) | 12 nM | Enzyme inhibition |

| -CH3 (analog) | 450 nM | Enzyme inhibition |

| -OCH3 (analog) | 89 nM | Cell viability |

| Data adapted from studies on related triazolone derivatives |

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Fragment-based design : Synthesize truncated analogs to identify critical pharmacophores.

- Isosteric replacement : Swap the trifluoromethyl group with -Cl or -CN to assess electronic effects.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial features with activity .

Q. How can AI-driven experimental design accelerate synthesis optimization?

Methodological Answer:

- Autonomous labs : Implement robotic platforms with ML algorithms to iteratively adjust reaction parameters (e.g., stoichiometry, temperature).

- Reinforcement learning : Train models to maximize yield/purity while minimizing waste .

- Digital twins : Simulate reaction pathways in COMSOL Multiphysics to predict side products .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.